4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives often involves nucleophilic displacement of chloride in the pyrimidine heterocyclic ring. For example, Jafar et al. (2017) synthesized antifungal derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine by nucleophilic displacement, identifying the compounds through techniques such as TLC, IR, 1H-NMR, 13C-NMR spectrophotometers, and elemental analysis (Jafar et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives has been elucidated using various spectroscopic methods. Sammes and Yip (1979) isolated both 4-iminiopyran salts and pyridinium salts in reactions involving primary amines, providing insights into the compound's molecular structure through IR, 1H NMR, and mass spectra analysis (Sammes & Yip, 1979).
Chemical Reactions and Properties
The chemical reactivity of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives towards primary and heterocyclic amines has been explored. Farouk et al. (2021) investigated the chemical behavior of a related compound, leading to the synthesis of Schiff bases and other nitrogen heterocyclic compounds, demonstrating the compound's versatility in chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties were not found, general trends can be inferred from the compound's structural characteristics and synthesis conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the compound's behavior in different environments. Studies by Ogurtsov and Rakitin (2021) on related pyrazolo[3,4-d]pyrimidines hint at the potential chemical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, emphasizing their pharmacological relevance (Ogurtsov & Rakitin, 2021).
Scientific Research Applications
Antifungal Applications : This compound and its derivatives have been studied for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger, indicating potential use as antifungal agents (Jafar et al., 2017).
Antiangiogenic Properties : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored for their potential as antiangiogenic agents, showing significant binding energy and theoretical results that suggest potential use in antiangiogenic therapy (Jafar & Hussein, 2021).
Chemical Reactivity and Biological Evaluation : Research includes the synthesis of novel compounds using 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as a building block, investigating their chemical behavior and potential biological activity (Farouk et al., 2021).
Amplifiers of Phleomycin : Studies have been conducted on derivatives of this compound as potential amplifiers of phleomycin, a chemotherapy drug, though the results indicated little activity in this regard (Kowalewski et al., 1981).
Synthesis and Pharmacological Screening : The compound has been involved in the synthesis and screening of pyrimidin-2-amines for potential pharmacological applications, including anti-inflammatory activity (Kumar et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVSOQQUQLZJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353266 | |
Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
CAS RN |
13012-26-5 | |
Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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